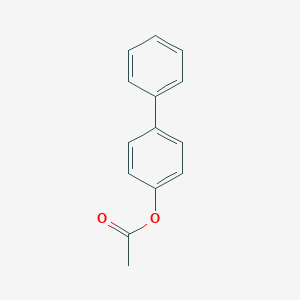

4-Acetoxybiphenyl

Beschreibung

Historical Context and Evolution of Biphenyl (B1667301) Chemistry

The study of biphenyl chemistry has a rich history dating back nearly 160 years. rsc.org Biphenyls, which consist of two benzene (B151609) rings linked at the 1,1' position, are aromatic hydrocarbons that serve as fundamental backbones in synthetic organic chemistry. rsc.orgwikipedia.org Initially, these compounds were recognized as byproducts from sources like coal tar and crude oil. wikipedia.orgtaylorandfrancis.com

The evolution of biphenyl chemistry is marked by the development of key synthetic reactions. Early efforts in the 19th century included the Wurtz-Fittig reaction (1862), which extended the Wurtz reaction to the coupling of aryl halides in the presence of metals like sodium. rsc.org This was followed by the Ullmann reaction in 1901, utilizing copper or nickel catalysts to couple aryl halides, often at lower temperatures than the Wurtz-Fittig method. rsc.orgbiosynce.com More recent advancements, such as the Suzuki-Miyaura coupling, have provided highly efficient and versatile methods for creating the biaryl linkage, significantly expanding the scope of biphenyl chemistry. biosynce.comarabjchem.org

Initially, the applications of biphenyl derivatives were heavily concentrated in industrial uses, such as the production of polychlorinated biphenyls (PCBs), which were valued as dielectric fluids and heat transfer agents due to their stability. wikipedia.orgtaylorandfrancis.comnih.gov However, the focus of biphenyl research has since shifted dramatically towards fine chemicals, pharmaceuticals, and advanced materials. rsc.orgarabjchem.orgajgreenchem.com

Significance of Acyl Biphenyl Derivatives in Organic Synthesis and Materials Science

Biphenyl derivatives, particularly those functionalized with acyl groups, are crucial intermediates and building blocks in both organic synthesis and materials science. rsc.orgajgreenchem.com As neutral molecules, biphenyls require functionalization to undergo further reactions, and the introduction of an acyl group provides a reactive handle for subsequent chemical transformations. rsc.orgarabjchem.org

In organic synthesis , acyl biphenyls are precursors to a wide range of pharmacologically active compounds. arabjchem.org The biphenyl scaffold is present in numerous patented drugs with applications as anti-inflammatory, antihypertensive, and antitumor agents, among others. rsc.orgajgreenchem.com For instance, 4-acetylbiphenyl (B160227) serves as a key intermediate in the synthesis of Felbinac, a non-steroidal anti-inflammatory drug. google.com The synthesis of various biphenyl carboxylic acids, which often start from acetylated biphenyls, has been explored for developing new anticancer agents. ajgreenchem.com

In materials science , the rigid structure of the biphenyl core is exploited to create materials with specific physical properties. arabjchem.org Acyl biphenyl derivatives are integral to the development of:

Liquid Crystals: The biphenyl motif is a fundamental component of many liquid crystal molecules. Cyanobiphenyls, for example, are used commercially in liquid crystal displays (LCDs). wikipedia.orgarabjchem.org The properties of these materials can be tuned by altering the substituent groups on the biphenyl rings.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used to create fluorescent layers in OLEDs, contributing to the performance of electronic displays. rsc.orgarabjchem.orgajgreenchem.com

Polymers: The Wurtz-Fittig reaction, one of the earliest methods for biphenyl synthesis, also plays a role in the creation of thermoplastics. rsc.org

Scope and Objectives of Academic Research on 4-Acetoxybiphenyl

Academic research on this compound, while not as extensive as for some other biphenyl derivatives, is primarily focused on its role as a synthetic intermediate and a precursor for functional materials. The IUPAC name for this compound is (4-phenylphenyl) acetate (B1210297), and it is also known as 4-biphenylyl acetate. nih.gov

Key research objectives involving this compound include:

Synthesis of Functionalized Biphenyls: Research has detailed the synthesis of 4-acetoxy-4'-biphenylcarboxylic acid starting from derivatives like 4-methoxy-4'-acetoxy biphenyl. prepchem.com In one pathway, the process involves hydrolysis and subsequent acetylation to yield the target carboxylic acid, which can be further modified. prepchem.com This highlights the use of the acetoxy group as both a key functional moiety and a protecting group during multi-step syntheses.

Precursor for Biologically Active Molecules: As an acetylated derivative of 4-hydroxybiphenyl, this compound is structurally related to compounds with significant biological activity. 4-hydroxybiphenyl and its derivatives are known fungicides. wikipedia.org Research into the synthesis of derivatives from this compound is often aimed at creating new molecules with potential therapeutic applications.

Development of Liquid Crystalline Materials: The physical properties of this compound, such as its melting point and potential to form liquid crystalline phases, make it a subject of interest in materials science. nih.gov Its structural similarity to known liquid crystal components suggests its potential as a building block for new liquid crystal materials.

Research efforts typically involve detailed characterization using modern analytical techniques to confirm the structure and purity of synthesized compounds.

Data Tables

Physical and Chemical Properties

The properties of this compound and its related precursor, 4-acetylbiphenyl, are summarized below.

Table 1: Physical Properties of this compound and 4-Acetylbiphenyl

| Property | This compound | 4-Acetylbiphenyl |

|---|---|---|

| CAS Number | 148-86-7 nih.gov | 92-91-1 nih.gov |

| Molecular Formula | C₁₄H₁₂O₂ nih.gov | C₁₄H₁₂O nih.gov |

| Molecular Weight | 212.24 g/mol nih.gov | 196.25 g/mol tcichemicals.com |

| Appearance | Solid | White to Off-white Powder/Crystal tcichemicals.comfishersci.com |

| Melting Point | --- | 118 - 124 °C tcichemicals.comfishersci.com |

| Boiling Point | --- | 325 - 327 °C fishersci.com |

| IUPAC Name | (4-phenylphenyl) acetate nih.gov | 1-(4-phenylphenyl)ethanone nih.gov |

Data sourced from PubChem, Thermo Fisher Scientific, and Tokyo Chemical Industry Co., Ltd.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds.

Table 2: Selected Spectroscopic Data for 4-Acetylbiphenyl

| Spectroscopy Type | Key Signals / Features | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 2.63 (s, 3H), 7.39 (t, 1H), 7.46 (t, 2H), 7.62 (d, 2H), 7.67 (d, 2H), 8.02 (d, 2H) | rsc.org |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.14, 146.21, 140.31, 136.31, 129.38, 129.34, 128.66, 127.70, 127.65, 27.08 | rsc.org |

| FT-IR (KBr, cm⁻¹) | ν: 1670 (C=O stretch), 1402, 1268, 764, 690 | rsc.org |

| Mass Spec. (EI) | Molecular Ion (m/z): 196 | nist.gov |

Data sourced from various spectroscopic databases and research articles.

Compound Reference Table

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Acetylbiphenyl |

| 4-Biphenylyl acetate |

| 4-hydroxybiphenyl |

| 4-methoxy-4'-acetoxy biphenyl |

| 4-acetoxy-4'-biphenylcarboxylic acid |

| Acetic anhydride (B1165640) |

| Aluminum trichloride |

| Benzene |

| Biphenyl |

| Copper |

| Cyanobiphenyls |

| Dichloromethane |

| Felbinac |

| Methane |

| Nickel |

| Phenylmagnesium bromide |

| Polychlorinated biphenyls (PCBs) |

| Sodium |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFQCBPASYYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323482 | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-86-7 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Acetoxybiphenyl

Classical Esterification Techniques for 4-Hydroxybiphenyl Acetylation

The most direct and widely practiced method for synthesizing 4-acetoxybiphenyl is the acetylation of its precursor, 4-hydroxybiphenyl. This transformation falls under the category of Fischer esterification and can be accomplished using common acetylating agents.

A primary method involves the reaction of 4-hydroxybiphenyl with acetic anhydride (B1165640). prepchem.commdpi.com This reaction is typically facilitated by a base or an acid catalyst. Pyridine is a commonly used solvent and base, which also acts to neutralize the acetic acid byproduct. prepchem.comnih.gov To accelerate the reaction, a more potent catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in small quantities. nih.gov The general procedure involves dissolving 4-hydroxybiphenyl in a suitable solvent with the base, followed by the addition of acetic anhydride. nih.gov

Alternatively, the reaction can be catalyzed by acids. For instance, a small amount of p-toluenesulfonic acid can be used to protonate the acetic anhydride, increasing its electrophilicity and facilitating the attack by the hydroxyl group of 4-hydroxybiphenyl. reddit.com In a move towards greener and more facile chemistry, dried sodium bicarbonate has been demonstrated as an effective catalyst for the acetylation of phenols with acetic anhydride at room temperature, offering good to excellent yields. mdpi.com

Another classical acetylating agent is acetyl chloride. The mechanism is similar, involving the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetyl chloride. This reaction is often performed in the presence of a non-nucleophilic base, like triethylamine, to scavenge the hydrogen chloride (HCl) gas that is formed. nih.gov

Table 1: Classical Acetylation Methods for 4-Hydroxybiphenyl

| Acetylating Agent | Catalyst/Base | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Pyridine / DMAP | Room temperature or gentle heating | nih.gov |

| Acetic Anhydride | p-Toluenesulfonic acid | Reflux in an appropriate solvent | reddit.com |

| Acetic Anhydride | Sodium Bicarbonate | Room temperature in a solvent like toluene (B28343) or ethyl acetate (B1210297) | mdpi.com |

| Acetyl Chloride | Triethylamine | Typically performed at low temperatures (e.g., in an ice bath) | nih.gov |

Advanced Synthetic Routes to this compound and its Derivatives

Beyond classical methods, advanced synthetic strategies offer alternative pathways to this compound and its derivatives, often providing improved selectivity or access to more complex structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent a powerful tool. chemicalbook.commdpi.com For example, a suitably protected 4-bromophenol (B116583) could be acetylated first, followed by a Suzuki coupling with phenylboronic acid to form the biphenyl (B1667301) backbone. This modular approach allows for the synthesis of a wide array of substituted biphenyl derivatives.

Enzymatic synthesis is an emerging green alternative for ester production. Lipases, for example, can catalyze the esterification of phenols in non-aqueous solvents. This approach offers high selectivity and operates under mild reaction conditions, avoiding the need for harsh reagents and simplifying product purification. The enzymatic dimerization of simpler phenolic compounds can also be used to construct the biphenyl skeleton, which can then be further functionalized. rsc.org

Polymerization Strategies Utilizing Acetylated Biphenyl Monomers

This compound derivatives, particularly those also containing a carboxylic acid group, are key monomers in the production of high-performance thermotropic liquid crystal polyesters (LCPs). The acetoxy group serves as a reactive moiety in polycondensation reactions.

Melt polycondensation is the primary industrial method for producing fully aromatic thermotropic polyesters. nih.govnih.gov In this process, 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) is copolymerized with other acetylated hydroxy-carboxylic acids, such as 4-acetoxybenzoic acid (4ABA). nih.govresearchgate.net The monomers are loaded into a reactor and heated under an inert atmosphere (e.g., argon). nih.gov As the temperature is gradually increased, typically to between 270°C and 320°C, the acetylated hydroxyl group of one monomer reacts with the carboxylic acid group of another. nih.govnih.govmaastrichtuniversity.nl This reaction forms an ester linkage and releases acetic acid as a byproduct, which is removed to drive the reaction towards the formation of high molecular weight polymer chains. maastrichtuniversity.nl Catalysts, such as antimony trioxide (Sb₂O₃), are often used to increase the rate of polymerization. nih.gov The resulting copolyesters are characterized by their exceptional thermal stability and the ability to form highly ordered nematic melts. nih.govnih.gov

Table 2: Example of Melt Polycondensation for Thermotropic Polyester Synthesis

| Monomer Composition | Catalyst | Final Temperature | Resulting Polymer | Reference |

|---|---|---|---|---|

| 4ABA (70 mol%), 3ABA (10 mol%), ABCA (20 mol%) | None specified | 273–274 °C | Brittle prepolymer with low intrinsic viscosity (0.5 dL/g) | nih.gov |

| Bis(2-hydroxyethyl) terephthalate (B1205515) and ABCA (20-80 mol%) | Sb₂O₃ | >270 °C | Copolyesters forming nematic melts | nih.gov |

| VA, HBA, and HBCA (acetoxylated in situ) | None specified | 320 °C (under vacuum) | High-molecular-weight ternary copolyesters | nih.gov |

The polymers obtained directly from melt polycondensation (prepolymers) often have a molecular weight that is insufficient for many high-strength applications. nih.govresearchgate.net To address this, a secondary process known as solid-state post-polymerization (SSP) is employed. researchgate.net This eco-friendly, solvent-free technique involves heating the ground or pelletized prepolymer in a vacuum or under a flow of inert gas at a temperature below its melting point but above its glass transition temperature. researchgate.netmdpi.com

Under these conditions, the polymer chains in the amorphous regions have sufficient mobility for the terminal groups to react further. researchgate.net The continued polycondensation reaction extends the polymer chains, significantly increasing the molecular weight and, consequently, enhancing the material's mechanical and thermal properties. nih.govresearchgate.net For example, a prepolymer with an initial intrinsic viscosity of 0.5 dL/g was subjected to a multi-stage heating process up to 260°C, resulting in a final polymer with an intrinsic viscosity of 3.1 dL/g, indicating a substantial increase in molecular weight. nih.gov

Novel Catalytic Methods for this compound Formation

Research into novel catalytic systems for esterification aims to improve efficiency, reduce environmental impact, and simplify reaction procedures. As mentioned previously, the use of simple inorganic bases like sodium bicarbonate represents a move towards greener chemistry for the acetylation of phenols. mdpi.com

More advanced catalytic systems involve the use of nanomaterials. For instance, magnetically recoverable nanocatalysts, such as silver nanoparticles supported on a starch-coated magnetite core (Ag/Fe₃O₄@starch), have been developed for various organic transformations. scielo.org.za Although demonstrated for other reactions, such catalysts offer significant advantages, including high surface area, easy separation from the reaction mixture using an external magnet, and potential for recycling, making them attractive candidates for developing novel esterification protocols.

Biocatalysis offers another sophisticated and green route. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, for the synthesis of esters is well-established. researchgate.net These biocatalysts operate under mild conditions, are highly specific, and can be reused multiple times, aligning with the principles of sustainable chemistry. Their application to the acetylation of 4-hydroxybiphenyl could provide an efficient and environmentally benign pathway to this compound.

Reaction Mechanisms and Chemical Transformations of 4 Acetoxybiphenyl

Unimolecular Rearrangement Reactions

Fries Rearrangement of 4-Acetoxybiphenyl

The Fries rearrangement is a significant organic reaction that transforms a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. nih.govyoutube.com In the case of this compound, this intramolecular rearrangement leads to the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyacetophenones relative to the hydroxyl group.

The mechanism commences with the coordination of the Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the acetate (B1210297) group. This oxygen is more electron-rich than the phenolic oxygen, making it a more favorable Lewis base. nih.govyoutube.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, facilitating the rearrangement of the AlCl₃ to the phenolic oxygen and generating an acylium carbocation. This carbocation then acts as an electrophile in a subsequent electrophilic aromatic substitution on the biphenyl (B1667301) ring. youtube.com

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and the solvent. Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. nih.govacademie-sciences.fr This selectivity can be attributed to the principles of kinetic versus thermodynamic control. The ortho-product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures. youtube.com Conversely, the para-position is often kinetically favored at lower temperatures. The polarity of the solvent also plays a role, with non-polar solvents tending to favor ortho-substitution and polar solvents favoring the para-product. nih.gov

Table 1: Influence of Reaction Conditions on the Fries Rearrangement

| Condition | Effect on Product Distribution | Rationale |

| Low Temperature | Favors para-isomer | Kinetic control |

| High Temperature | Favors ortho-isomer | Thermodynamic control (stable bidentate complex) |

| Non-polar Solvent | Favors ortho-isomer | - |

| Polar Solvent | Favors para-isomer | - |

It is important to note that the Fries rearrangement generally requires harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.gov

Carbon-Carbon Bond Forming Reactions Involving this compound

Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples detailing the direct use of this compound in coupling reactions with aryl halides are not extensively documented in the provided search results, the general principles of these reactions can be applied. The presence of the acetoxy group can influence the electronic properties of the biphenyl system and may be tolerated in certain coupling reactions.

Commonly employed coupling reactions include the Suzuki, Heck, Stille, Sonogashira, and Negishi reactions. These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation (in Suzuki, Stille, and Negishi reactions) or migratory insertion (in Heck and Sonogashira reactions), and finally reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.comacademie-sciences.frmdpi.comrsc.org

The feasibility of using this compound as a coupling partner would depend on the specific reaction and the nature of the aryl halide. The acetoxy group is generally considered an electron-donating group through resonance, which could affect the reactivity of the biphenyl ring in the coupling process. For instance, in a Mizoroki–Heck reaction, substrates with acetoxy groups have been shown to be tolerated. youtube.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | General Transformation |

| Suzuki | Organoboron compound | Aryl-Aryl Coupling |

| Heck | Alkene | Arylation of Alkenes |

| Stille | Organotin compound | Aryl-Aryl Coupling |

| Sonogashira | Terminal alkyne | Aryl-Alkyne Coupling |

| Negishi | Organozinc compound | Aryl-Aryl/Alkyl Coupling |

Further research would be necessary to determine the optimal conditions and catalyst systems for the specific coupling of this compound with various aryl halides.

Hydrolysis and Transesterification Pathways of the Acetate Moiety

The acetate group of this compound can undergo hydrolysis to yield 4-hydroxybiphenyl and acetic acid. This reaction can be catalyzed by either acids or bases.

In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of 4-hydroxybiphenyl results in the formation of acetic acid. mdpi.com

Base-catalyzed hydrolysis , also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the 4-biphenyloxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide to form the carboxylate salt and 4-hydroxybiphenyl. mdpi.com

Enzymatic hydrolysis offers a milder and more selective method for cleaving the ester bond. Lipases are commonly used enzymes for the hydrolysis of esters and can operate under neutral conditions. minakem.comresearchgate.net

Transesterification is another important reaction of the acetate moiety, where the acetyl group is transferred from the biphenyl to another alcohol. This reaction is typically catalyzed by acids or bases. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. nih.govyoutube.com Various catalysts, including Lewis acids and superbases, can be employed to facilitate this transformation. youtube.com

Oxidation and Reduction Chemistry of the Biphenyl Core and Acetate Group

The biphenyl core of this compound can undergo both oxidation and reduction reactions, while the acetate group is generally resistant to mild redox conditions.

Oxidation of the biphenyl ring system can be achieved using strong oxidizing agents, though this can often lead to a mixture of products or degradation of the molecule. Electrochemical oxidation provides a more controlled method for the oxidation of aromatic compounds. academie-sciences.frmdpi.com The specific products of this compound oxidation would depend on the reaction conditions and the oxidant used.

Reduction of the biphenyl core can be accomplished through catalytic hydrogenation. Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can reduce the aromatic rings to a cyclohexylcyclohexyl system. youtube.comyoutube.com However, the reduction of aromatic rings typically requires more forcing conditions (higher pressure and temperature) compared to the reduction of alkenes. youtube.com The Birch reduction, which employs a solution of an alkali metal in liquid ammonia (B1221849) with an alcohol, offers a method for the partial reduction of aromatic rings to yield non-conjugated dienes. youtube.com The acetate group is generally stable under these reducing conditions.

The reduction of the acetate group itself to an alcohol is a more challenging transformation and typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would also likely reduce the aromatic rings.

Advanced Spectroscopic Characterization in 4 Acetoxybiphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-acetoxybiphenyl, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the specific chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule: the acetyl methyl protons and the aromatic protons of the two phenyl rings. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), provide information about adjacent, non-equivalent protons.

The aromatic region of the spectrum is complex due to the presence of nine protons spread across the two biphenyl (B1667301) rings. The protons on the acetate-substituted ring (H-2', H-3', H-5', H-6') are chemically distinct from those on the terminal phenyl ring (H-2, H-3, H-4, H-5, H-6). The substitution pattern leads to characteristic splitting patterns, typically appearing as multiplets or distinct doublets and triplets. The single methyl group of the acetate (B1210297) moiety appears as a sharp singlet, typically in the upfield region around 2.3 ppm, clearly distinguished from the aromatic protons which resonate downfield between approximately 7.1 and 7.6 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -OCOCH₃ | ~2.31 | Singlet | N/A |

| Aromatic H | ~7.15 - 7.65 | Multiplet | N/A |

Note: Specific assignments and coupling constants for the aromatic protons can be complex and may require advanced 2D NMR techniques for unambiguous determination.

Carbon-13 (¹³C) NMR Spectroscopy

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a distinct signal. This technique is crucial for confirming the number of different carbon environments and identifying the key functional groups. The spectrum will show signals for the methyl carbon of the acetate group, the carbonyl carbon, and the twelve aromatic carbons of the biphenyl scaffold. The quaternary carbons (C-1, C-1', C-4, and C-4') can be distinguished from the protonated carbons. The carbonyl carbon of the ester group is particularly notable, appearing significantly downfield, typically around 169 ppm. The methyl carbon is found far upfield, around 21 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| -OC OCH₃ | ~169 |

| Aromatic C | ~121 - 150 |

| -OCOC H₃ | ~21 |

Note: Precise assignment of each of the 12 aromatic carbons often requires comparison with predicted spectra or advanced NMR experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₂O₂ corresponding to a molecular weight of approximately 212.24 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from any impurities on a GC column before entering the mass spectrometer.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The mass spectrum displays a peak corresponding to this molecular ion, confirming the molecular weight of the compound. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 212.

The high energy of electron ionization also causes the molecular ion to fragment in a predictable manner. A key fragmentation pathway for esters is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), with a mass of 42 Da. This results in a prominent peak at m/z 170, corresponding to the 4-hydroxybiphenyl radical cation. This m/z 170 peak is often the base peak in the spectrum. Further fragmentation of the biphenyl structure can also be observed.

Table 3: Key Fragments in the GC-MS of this compound

| m/z | Proposed Fragment | Significance |

| 212 | [C₁₄H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₁₂H₁₀O]⁺• | Base Peak; Loss of ketene (-42 Da) |

| 141 | [C₁₁H₉]⁺ | Fragmentation of biphenyl ring |

| 115 | [C₉H₇]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₄H₁₂O₂), the calculated exact mass is 212.08373 Da. nih.gov HRMS can measure this mass with high precision (typically to within 5 ppm), which provides unambiguous confirmation of the molecular formula and distinguishes it from other compounds that might have the same nominal mass. This level of accuracy is a powerful tool for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

In the IR spectrum of this compound, the most prominent absorption band is due to the stretching of the ester carbonyl group (C=O). This is a strong, sharp peak typically found in the region of 1750-1770 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations of the ester group around 1200-1220 cm⁻¹ and C-H stretching from the aromatic rings just above 3000 cm⁻¹ and from the methyl group just below 3000 cm⁻¹. Bending vibrations for the biphenyl rings appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the C-C stretching vibrations of the biphenyl backbone, typically in the 1600-1620 cm⁻¹ region. researchgate.net The symmetric vibrations of the phenyl rings make them strong Raman scatterers, providing complementary information to the polar bonds observed in the IR spectrum.

Table 4: Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3050-3100 | Aromatic C-H Stretch | IR, Raman |

| ~2930-2980 | Methyl C-H Stretch | IR, Raman |

| ~1760 | Ester C=O Stretch | IR |

| ~1610 | Aromatic C=C Stretch | IR, Raman |

| ~1215 | Ester C-O Stretch | IR |

| ~1000 | Aromatic Ring Breathing | Raman |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of this compound. The absorption of infrared radiation excites vibrations in the molecule's covalent bonds, such as stretching and bending. Each functional group possesses characteristic absorption frequencies, allowing for a detailed structural confirmation.

While specific, detailed analyses of this compound's FTIR spectrum are noted in databases such as PubChem, publicly available peer-reviewed research providing a full peak assignment is limited. nih.gov However, based on the known structure, which includes a biphenyl core and an acetate ester group, a table of expected characteristic vibrational frequencies can be compiled. nih.govacs.org The key vibrational modes would include the carbonyl stretch of the ester, C-O stretching, and various vibrations associated with the aromatic rings.

Interactive Data Table: Expected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Biphenyl) |

| ~2960-2850 | C-H Stretch | Methyl (CH₃) |

| ~1760 | C=O Stretch | Ester (Acetate) |

| ~1600, ~1500 | C=C Stretch | Aromatic (Biphenyl) |

| ~1200 | C-O Stretch | Ester (Aryl-O) |

| ~1020 | C-O Stretch | Ester (O-C=O) |

| ~840 | C-H Bend | Aromatic (para-substituted) |

Reflection-Absorption Infrared Spectroscopy (IRRA)

Reflection-Absorption Infrared Spectroscopy (IRRAS or SEIRAS) is a highly sensitive technique used to study molecular monolayers or thin films adsorbed on metal surfaces. bris.ac.ukresearchgate.net By measuring the absorption of p-polarized infrared light at a grazing angle of incidence, IRRAS can determine the orientation of adsorbed molecules. According to the surface selection rule, only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are IR-active.

No specific IRRAS studies on this compound have been identified in the surveyed literature. However, if this compound were to be studied as a self-assembled monolayer on a surface like gold or silver, IRRAS would be crucial for determining its adsorption geometry. For instance, if the molecule adsorbs with its biphenyl axis oriented perpendicular to the surface, the out-of-plane C-H bending modes would be enhanced, while in-plane ring stretching modes would be diminished or absent. Conversely, a flat-lying orientation would show enhanced in-plane vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. google.com For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the conjugated biphenyl system. rsc.orgacs.org The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

The electronic spectrum of this compound is expected to be dominated by strong absorptions in the UV region, characteristic of the biphenyl chromophore. While a UV-Vis spectrum for this compound is available in the SpectraBase database, detailed studies analyzing the specific electronic transitions and solvent effects are not readily found in public literature. nih.gov The presence of the acetoxy group may cause a slight shift in the absorption maxima compared to unsubstituted biphenyl due to its electronic influence on the aromatic system.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Biphenyl System | ~250-280 |

| n → π | Carbonyl (Ester) | Weak, may be obscured |

Surface Spectroscopic Techniques Applied to this compound Thin Films or Adlayers

The study of this compound in the form of thin films or adsorbed layers (adlayers) necessitates the use of surface-sensitive spectroscopic techniques to elucidate elemental composition, chemical states, and molecular orientation at the interface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information on the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). ntu.edu.twrsc.org When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

There are no specific XPS studies publicly available for this compound. However, an XPS analysis of a this compound thin film would be expected to show peaks for Carbon (C 1s) and Oxygen (O 1s). High-resolution scans of the C 1s region would allow for the deconvolution of peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the biphenyl rings, the carbonyl carbon of the ester, and the methyl carbon. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O) of the ester group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules adsorbed on surfaces. nih.govchemicalbook.comescholarship.org The technique involves tuning the energy of polarized X-rays through the absorption edge of a specific element (e.g., Carbon K-edge) and measuring the absorption intensity. Transitions from core levels to unoccupied molecular orbitals (like π* and σ* orbitals) are observed as sharp resonance peaks. The intensity of these peaks depends on the orientation of the molecular orbitals relative to the electric field vector of the X-rays, allowing for the determination of molecular tilt angles.

Specific NEXAFS data for this compound are not found in the available literature. For a thin film of this compound, one would expect to observe distinct resonances in the C K-edge spectrum. By varying the angle of the incident polarized X-rays, the relative intensities of the C 1s → π* (from the aromatic rings) and C 1s → σ* resonances would change, providing precise information about the average orientation of the biphenyl rings with respect to the substrate surface.

Scanning Tunneling Microscopy (STM) for Molecular Adsorption

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. lu.se It can visualize individual molecules adsorbed on a surface, revealing their adsorption site, packing arrangement, and sometimes even their internal electronic structure. nist.govscirp.org The imaging contrast in STM is related to the local density of electronic states (LDOS) near the Fermi level, which means that the appearance of a molecule can change significantly with the applied bias voltage. chemicalbook.com

While STM has been used to study related biphenyl systems, no specific STM studies on the molecular adsorption of this compound have been reported in the surveyed literature. An STM investigation of this compound, for example on a Au(111) or Cu(111) surface, could reveal how the molecules self-assemble into ordered monolayers. It would provide insights into the intermolecular interactions and the role of the substrate in determining the final adlayer structure. By performing scanning tunneling spectroscopy (STS), one could further probe the occupied and unoccupied molecular orbitals of the adsorbed molecule.

Computational Chemistry and Molecular Modeling of 4 Acetoxybiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of 4-Acetoxybiphenyl by analyzing its electron density. nih.govmdpi.com These calculations can elucidate electronic properties such as ionization energy and electron affinity, which are crucial for predicting how the molecule will interact in chemical reactions. frontiersin.org

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.combit.edu.cn For this compound, a key structural feature is the dihedral angle between the two phenyl rings. This angle is crucial as it influences the molecule's conjugation, electronic properties, and steric hindrance.

Conformational analysis of biphenyl (B1667301) derivatives reveals that the energy barrier to rotation around the central C-C bond is influenced by the substituents on the rings. nih.gov In the case of this compound, DFT calculations would typically be employed to find the lowest energy conformation. The acetoxy group is not expected to impose significant steric hindrance, suggesting a non-planar (twisted) conformation is likely the most stable, similar to unsubstituted biphenyl. This twist relieves steric strain between the ortho-hydrogens on the two rings. Computational studies on related biphenyl systems have successfully used these methods to explore conformational mobility. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-C-C (inter-ring) | ~120° |

| Dihedral Angle | C-C-C-C (inter-ring) | ~40-45° |

Note: This table presents expected values based on typical DFT calculations for similar molecular fragments. Actual research data for this compound was not found in the searched literature.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. chemspider.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciepub.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsciepub.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, which can donate electrons in a reaction. The LUMO is anticipated to be distributed across the aromatic rings, representing the region where the molecule can accept electrons. FMO analysis helps identify the sites susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 2: Hypothetical FMO Properties and Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when gaining an electron |

| Electronegativity (χ) | (I+A)/2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | 2.65 | Resistance to change in electron distribution |

Note: This table contains hypothetical values derived from general principles of FMO theory. sielc.commdpi.com Specific computational results for this compound were not available in the searched literature.

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, from reactants to products. nih.gov This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. chemicalbook.com DFT calculations are frequently used to determine the geometries and energies of reactants, products, and transition states. nih.gov

A potential reaction for this compound is the hydrolysis of its ester bond to form 4-phenylphenol and acetic acid. A computational study of this reaction would involve:

Optimizing the geometries of the reactants (this compound and water).

Locating the transition state structure for the nucleophilic attack of water on the ester's carbonyl carbon.

Verifying the transition state by ensuring it has exactly one imaginary frequency in a vibrational analysis.

Calculating the activation energy (the energy difference between the reactants and the transition state).

Mapping the reaction pathway using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. asianpubs.org

Such calculations would provide a detailed, step-by-step mechanism and quantitative data on the reaction's feasibility and kinetics. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Dynamics: Observe the rotation around the biphenyl C-C bond and the flexibility of the acetoxy group in a solution, providing a more realistic understanding of its conformational preferences than static calculations alone. researchgate.net

Analyze Solvent Interactions: Study how solvent molecules (like water or an organic solvent) arrange themselves around this compound and form intermolecular interactions.

Simulate Aggregation: At higher concentrations, MD can model how multiple this compound molecules might interact and aggregate, driven by forces like van der Waals interactions.

Studies on related systems, such as 4,4'-bis(diphenylhydroxymethyl)biphenyl, have successfully used MD to describe the thermal motion and reorientation of molecules within a crystal lattice and their interaction with solvent molecules. researchgate.netnih.gov

Semi-Empirical Methods in Computational Studies

Semi-empirical quantum chemistry methods are based on the same theoretical framework as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data. nih.gov This makes them computationally much faster than DFT or other high-level methods, although generally less accurate.

Their primary application in the study of this compound would be for tasks that are computationally demanding, such as:

Initial Conformational Searches: Before performing a more accurate but time-consuming DFT optimization, semi-empirical methods can be used to quickly scan the potential energy surface and identify a set of low-energy conformers.

Studies of Large Systems: When studying the interaction of this compound with a very large molecule or in a large cluster of molecules, semi-empirical methods can provide a computationally feasible alternative.

Methods like AM1 have been used to estimate properties such as ionization constants for various organic compounds. nih.gov Similarly, modern semi-empirical approaches can be used to predict spectroscopic properties for large molecular aggregates.

Prediction of Spectroscopic Parameters and Chromatographic Retention Factors

Computational methods are increasingly used to predict spectroscopic data and chromatographic behavior, aiding in structure elucidation and analytical method development.

Spectroscopic Parameters: Quantum chemical calculations can predict NMR chemical shifts and coupling constants. The process typically involves:

Performing a thorough conformational search and geometry optimization (often using DFT).

Calculating magnetic shielding tensors for each nucleus in the optimized geometry.

Averaging the results over the Boltzmann distribution of low-energy conformers.

Referencing the calculated shielding tensors to a standard (like tetramethylsilane) to obtain chemical shifts.

While no specific studies predicting the NMR spectrum of this compound were found, this methodology is well-established for organic molecules. researchgate.net

Chromatographic Retention Factors: Quantitative Structure-Retention Relationship (QSRR) models are statistical models that correlate a molecule's structural features (descriptors) with its chromatographic retention time. To predict the retention factor of this compound in reversed-phase HPLC, a QSRR model would be developed using a set of related compounds with known retention times.

The process involves:

Calculating a wide range of molecular descriptors for each compound in the set. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links a subset of these descriptors to the experimental retention times.

Validating the model to ensure its predictive power.

Studies on phenyl acetates and other phenolic compounds have shown that descriptors related to molecular size, polarity, and hydrogen bonding capabilities are often crucial for predicting retention in reversed-phase systems. mdpi.com

Table 3: Key Molecular Descriptors for QSRR Modeling of Phenyl Acetates

| Descriptor Class | Example Descriptors | Physical Significance |

| Constitutional | Molecular Weight (MW) | Relates to the overall size of the molecule. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Geometric | Molecular Surface Area | Influences interactions with the stationary phase. |

| Electronic | Dipole Moment | Relates to the molecule's overall polarity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. |

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of 4-Acetoxybiphenyl-Based Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) derived from this compound and its derivatives are of significant interest due to their ability to form ordered structures in the melt or solution, leading to materials with exceptional properties. The synthesis of these polymers often involves melt polycondensation, a process where monomers are heated above their melting points to form a polymer melt, with the elimination of a small molecule, in this case, acetic acid.

One notable example is the synthesis of novel thermotropic copolyesters based on the melt polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid (ABCA), a derivative of this compound, with bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer used in the production of polyethylene terephthalate (PET). nih.govnih.gov This process yields a series of copolyesters with varying molar percentages of the biphenyl-containing unit. nih.govnih.govbroadpharm.comoak.go.kr The use of acetoxy derivatives in this process can help minimize the formation of block sequences, leading to more random copolymers. nih.gov

The incorporation of the rigid biphenyl (B1667301) moiety from this compound derivatives into a polymer backbone has a profound effect on the resulting mesophase behavior. The mesophase is an intermediate state of matter between a crystalline solid and an isotropic liquid, characterized by some degree of molecular ordering.

In copolyesters synthesized from ABCA and BHET, the content of the 4'-hydroxybiphenyl-4-carboxylic acid (HBCA) units, formed after the polycondensation reaction, directly influences the liquid crystalline properties. nih.govnih.gov As the molar percentage of HBCA units increases, the tendency for the polymer to exhibit a liquid crystalline phase also increases. For instance, copolyesters with 60–80 mol% of HBCA units have been shown to form nematic melts at temperatures of 270 °C and higher. nih.govnih.gov The nematic phase is a type of liquid crystal phase where the molecules have long-range orientational order but no long-range positional order.

The structure of the monomer plays a critical role in determining the type and stability of the mesophase. The rigid, rod-like nature of the biphenyl unit promotes the formation of anisotropic melts, which is a hallmark of thermotropic liquid crystals. ust.hk The random distribution of the biphenyl units along the polymer chain, as confirmed by NMR spectroscopy, prevents the formation of highly ordered crystalline structures, thereby favoring the liquid crystalline state. nih.govnih.gov

Thermotropic liquid crystals are materials that exhibit liquid crystalline behavior within a specific temperature range. Polyesters derived from this compound demonstrate distinct thermotropic properties that are highly dependent on their composition.

Differential Scanning Calorimetry (DSC) is a key technique used to characterize the thermal transitions of these polymers. For the copolyesters of ABCA and BHET, DSC analysis reveals important information about their glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of these transitions.

An increase in the content of the biphenyl-derived HBCA units in the copolyesters leads to a significant increase in the glass transition temperature. nih.govust.hk This indicates that the incorporation of the rigid biphenyl moiety restricts the segmental motion of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. For example, copolyesters with higher HBCA content exhibit a notable increase in Tg compared to PET. nih.gov

The formation of the liquid crystal phase is also accompanied by characteristic changes in the viscoelastic properties of the polymer melt. A transition to non-Newtonian flow behavior and an equalization of the storage and loss moduli are observed, which are indicative of the formation of an ordered, anisotropic melt. nih.govnih.gov

Below is a data table summarizing the thermal properties of copolyesters with varying compositions of HBCA units.

| Copolymer Composition (mol% HBCA) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 20 | 85 | 240 |

| 40 | 95 | Not observed |

| 60 | 110 | Not observed |

| 80 | 125 | Not observed |

Note: The absence of a distinct melting point for higher HBCA content copolyesters is characteristic of their amorphous or liquid crystalline nature.

Fabrication of High-Performance Engineering Plastics and Composites

The exceptional thermal and mechanical properties of polymers derived from this compound make them excellent candidates for high-performance engineering plastics and composites. nih.govnih.gov These materials are designed to withstand demanding conditions, including high temperatures and mechanical stress, where conventional plastics would fail.

The incorporation of the rigid biphenyl units into the polyester backbone significantly enhances the heat resistance and mechanical strength of the resulting material. nih.govust.hk Copolyesters containing 60–80 mol% of HBCA units have demonstrated increased heat resistance. nih.govnih.gov The mechanical characteristics of these liquid crystalline copolyesters, such as tensile strength and elastic modulus, have been found to be similar to or even better than those of well-known commercial liquid crystal polymers. nih.govnih.gov

These properties make them suitable for applications in the automotive, aerospace, and electronics industries, where materials with high strength-to-weight ratios and excellent thermal stability are required. The ability of these polymers to form highly oriented structures when processed from the liquid crystalline state can lead to self-reinforced composites with exceptional mechanical properties in the direction of orientation.

Furthermore, these high-performance polymers can be used as a matrix material for composites, where they are reinforced with fibers such as carbon or glass fibers. The excellent adhesion between the liquid crystalline polymer matrix and the reinforcing fibers can lead to composites with superior strength, stiffness, and dimensional stability.

Development of Optoelectronic Materials Incorporating Biphenyl Acetate (B1210297) Moieties

The biphenyl unit is a well-known chromophore that exhibits interesting photophysical properties. The incorporation of biphenyl moieties into polymer backbones can lead to materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells.

While direct research on optoelectronic materials specifically incorporating biphenyl acetate moieties is limited, the broader class of biphenyl-containing polymers has been extensively studied for these applications. The electronic properties of these polymers can be tuned by modifying the polymer backbone and by attaching various functional groups to the biphenyl unit.

For instance, the synthesis of blue light-emitting polymers containing 4,4'- or 3,3'-linked biphenyl units has been reported. oak.go.kr These polymers, synthesized via Wittig condensation polymerization, exhibit photoluminescence in the blue region of the electromagnetic spectrum. oak.go.kr The conjugation length along the polymer backbone, which is influenced by the linkage of the biphenyl units, plays a crucial role in determining the emission wavelength. oak.go.kr

The introduction of an acetate group, as in this compound, could potentially be used as a handle for further functionalization to fine-tune the optoelectronic properties. The acetate group could be hydrolyzed to a hydroxyl group, which can then be used for subsequent chemical modifications. This versatility makes this compound a potentially interesting building block for the design and synthesis of novel optoelectronic materials.

Functionalization of Nanomaterials with this compound Derivatives

The surface modification of nanomaterials is a crucial step in tailoring their properties for specific applications, such as in catalysis, sensing, and biomedical devices. The functionalization of nanoparticles with organic molecules can improve their dispersibility in various solvents, enhance their stability, and introduce new functionalities.

While there is no direct literature on the use of this compound for the functionalization of nanomaterials, its chemical structure suggests its potential as a surface-modifying agent. The biphenyl group can provide a rigid and aromatic surface, which could be beneficial for applications requiring specific surface interactions.

One possible route for functionalization involves the hydrolysis of the acetate group of this compound to yield 4-hydroxybiphenyl. The resulting hydroxyl group can then be used to anchor the molecule to the surface of various oxide nanoparticles, such as silica (SiO₂) or titania (TiO₂), through the formation of covalent bonds. This process is analogous to the well-established methods for modifying silica surfaces with organosilanes.

Alternatively, the aromatic rings of the biphenyl moiety could interact with the surface of carbon-based nanomaterials, such as carbon nanotubes or graphene, through π-π stacking interactions. This non-covalent functionalization method can be a gentle way to modify the surface of these materials without disrupting their electronic properties.

The functionalization of gold nanoparticles (AuNPs) is another area where this compound derivatives could be employed. After converting the acetate group to a thiol group, the resulting biphenylthiol could readily self-assemble onto a gold surface, forming a stable and well-ordered monolayer. This approach would allow for the precise control of the surface chemistry of the AuNPs, enabling their use in a variety of sensing and catalytic applications.

Investigations into Biological Activity and Metabolic Fate

In Vitro Studies of Enzymatic Hydrolysis and Acetylation

The metabolic fate of 4-acetoxybiphenyl in biological systems is initiated by enzymatic hydrolysis, a reaction that cleaves the ester bond to yield 4-hydroxybiphenyl and acetic acid. This biotransformation is a critical first step that dictates the subsequent interactions and metabolic pathways of the compound. Enzymatic hydrolysis is a common biochemical process where enzymes catalyze the cleavage of bonds by the addition of water. taylorandfrancis.comnrel.gov In the context of this compound, this reaction is typically catalyzed by esterase enzymes present in various tissues, particularly the liver. nih.gov

The reverse reaction, acetylation, involves the transfer of an acetyl group to a substrate. While the primary metabolic step for this compound is hydrolysis, the acetylation of its precursor, 4-hydroxybiphenyl, can also be considered. This reaction is catalyzed by acetyltransferases, such as N-hydroxyarylamine O-acetyltransferases (NhoAs). nih.gov These enzymes play a role in the biotransformation of various aromatic compounds. nih.gov In vitro studies with purified enzymes allow for the characterization of kinetic parameters, providing insight into the efficiency and substrate specificity of these biotransformations. nih.gov For instance, kinetic analyses of acetyltransferases have determined Michaelis-Menten constants (Km) and catalytic constants (kcat) for various substrates, revealing the enzymes' affinity and turnover rates. nih.gov

The table below summarizes the key enzymatic reactions involved in the metabolism of this compound and its related precursor.

| Reaction | Compound | Enzyme Class | Product(s) |

| Hydrolysis | This compound | Esterases | 4-Hydroxybiphenyl, Acetic Acid |

| Acetylation | 4-Hydroxybiphenyl | Acetyltransferases | This compound |

Characterization of Biotransformation Pathways of Biphenyl (B1667301) Derivatives in Cellular Systems

Following the initial hydrolysis to 4-hydroxybiphenyl, the resulting metabolite enters established biotransformation pathways for biphenyl and its derivatives. nih.govnih.gov These pathways are generally categorized into Phase I and Phase II reactions, which serve to increase the polarity of the compound, facilitating its excretion. nih.gov

Phase I reactions primarily involve oxidation through the cytochrome P450 enzyme system, leading to the introduction of additional hydroxyl groups. Fungal and bacterial systems have been extensively studied as models for mammalian metabolism of biphenyl. nih.gov For example, the fungus Paecilomyces lilacinus metabolizes biphenyl by first yielding monohydroxylated biphenyls, including 4-hydroxybiphenyl. nih.gov Further hydroxylation can occur on both aromatic rings, resulting in the formation of various di- and trihydroxylated metabolites, such as 4,4'-dihydroxybiphenyl. nih.gov

Ultimately, the aromatic structure can be cleaved. This process, often observed in microorganisms, involves dioxygenase enzymes that catalyze the opening of the aromatic ring, leading to aliphatic acid products that can enter central metabolic cycles. nih.govethz.ch

Phase II reactions involve the conjugation of the hydroxylated metabolites with endogenous molecules to further increase water solubility. nih.gov Common conjugation reactions include glucuronidation and sulfation, which attach glucuronic acid or sulfate groups, respectively, to the hydroxyl moieties of compounds like 4-hydroxybiphenyl. nih.gov

The major metabolites identified from the biotransformation of the core biphenyl structure are outlined in the table below.

| Pathway Step | Initial Substrate | Key Metabolite(s) |

| Initial Oxidation | Biphenyl | 2-Hydroxybiphenyl, 4-Hydroxybiphenyl |

| Further Hydroxylation | 4-Hydroxybiphenyl | 4,4'-Dihydroxybiphenyl, 3,4-Dihydroxybiphenyl |

| Ring Fission | Dihydroxybiphenyls | Ring-cleavage products (e.g., 2-hydroxy-6-phenylhexa-2,4-dienoic acid) |

Interactions with Biological Macromolecules and Receptors

The biological activity of this compound is predominantly mediated by its primary metabolite, 4-hydroxybiphenyl. This metabolite can interact with various biological macromolecules, including nuclear receptors, which are key regulators of gene expression. nih.gov Biological processes are founded on the selective interactions between specific biomolecules, and proteins are central to these functions. nih.gov

Research has identified 4-hydroxybiphenyl as a ligand for several hormone receptors. It acts as an agonist for the estrogen receptor (ER) alpha, meaning it can bind to and activate the receptor, mimicking the effects of the natural hormone, estradiol. nih.gov Conversely, it has been shown to be an antagonist for the androgen receptor (AR), where it binds to the receptor but blocks its activation by androgens like testosterone. nih.gov Some studies have also investigated biphenyl derivatives as agents that can induce the degradation of the androgen receptor, a potential strategy in certain therapeutic contexts. nih.gov

The interaction between a ligand and a receptor is a critical aspect of pharmacology and toxicology. nih.gov The binding affinity and functional outcome (agonist vs. antagonist) determine the compound's biological effect. Receptor binding assays are commonly used to characterize these interactions, determining parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound for its receptor. nih.govupenn.edu

The known receptor interactions for the primary metabolite of this compound are summarized below.

| Compound | Receptor | Interaction Type |

| 4-Hydroxybiphenyl | Estrogen Receptor (ER) alpha | Agonist |

| 4-Hydroxybiphenyl | Androgen Receptor (AR) | Antagonist |

| 4-Hydroxybiphenyl | Progesterone Receptor (PR) | Weak inhibitor of expression |

Metabolic Engineering Strategies for Related Biphenyl Compounds

Metabolic engineering involves the targeted modification of cellular metabolic pathways to enhance the production of desired chemicals or to improve the degradation of specific compounds. lbl.govnih.gov For biphenyl and its derivatives, such as polychlorinated biphenyls (PCBs), metabolic engineering has been explored primarily for bioremediation purposes. nih.govtaylorfrancis.com

One key strategy is to enhance the natural degradation pathways found in microorganisms. The bacterial biphenyl degradation pathway involves a series of enzymes encoded by bph genes, including biphenyl dioxygenase, which catalyzes the initial and often rate-limiting step. ethz.chnih.gov Engineering efforts focus on improving the activity and substrate range of these enzymes or on assembling entire pathways in robust industrial microorganisms like Escherichia coli or yeast. nih.govnih.gov This can involve recruiting catabolic enzymes from different pathways to complement the existing ones and overcome metabolic bottlenecks. nih.gov

Another approach involves pathway-level engineering to produce structurally complex, high-value chemicals from simple precursors. aiche.org While typically applied to produce natural products, these strategies can be adapted for the synthesis of specific biphenyl derivatives. This may involve introducing genes from various organisms into a host to create an artificial biosynthesis pathway. For example, an artificial pathway was created in E. coli to produce D-phenylglycine from a precursor in the L-phenylalanine pathway by combining enzymes from three different bacterial species. researchgate.net These strategies highlight the potential to create microbial cell factories for either the synthesis or degradation of targeted aromatic compounds. nih.gov

The table below outlines common strategies in the metabolic engineering of biphenyl-related pathways.

| Strategy | Objective | Example Application |

| Pathway Enhancement | Improve degradation of pollutants | Overexpression of bph genes in bacteria to enhance PCB degradation. |

| Enzyme Recruitment | Expand substrate range | Using naphthalene catabolic enzymes to degrade PCB metabolites that are dead-end products in the standard biphenyl pathway. nih.gov |

| Heterologous Pathway Reconstruction | Produce valuable chemicals | Assembling biosynthetic pathways for aromatic amino acids or their derivatives in hosts like E. coli or Saccharomyces cerevisiae. lbl.govresearchgate.net |

| Co-metabolism | Degrade recalcitrant compounds | Using biphenyl as a growth substrate to induce the expression of enzymes that can co-metabolically degrade PCBs. taylorfrancis.com |

Chromatographic and Separation Science Research Involving 4 Acetoxybiphenyl

The separation, detection, and purification of 4-Acetoxybiphenyl are critical for its characterization, quality control, and use in further research. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to these processes. Research in this area also extends to understanding the fundamental interactions between biphenyl (B1667301) derivatives and various chromatographic stationary phases to optimize separation efficiency.

Future Research Trajectories and Emerging Academic Applications

Integration of Artificial Intelligence and Machine Learning in 4-Acetoxybiphenyl Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like this compound. These computational tools offer the potential to accelerate discovery and optimization processes in several key areas.

Predictive Modeling of Properties: Machine learning algorithms can be trained on vast datasets of chemical information to predict the physicochemical and biological properties of molecules. For this compound, this could mean accurately forecasting its solubility, toxicity, and potential therapeutic activities before it is even synthesized in a lab. arxiv.orgsfb-taco.at This predictive power allows for the rapid screening of virtual libraries of related compounds, identifying derivatives with enhanced properties.

| AI/ML Application | Potential Impact on this compound Research |

| Property Prediction | Rapid screening for desired characteristics, reducing experimental costs. |

| Retrosynthesis | Identification of novel and efficient synthetic routes. |

| Reaction Optimization | Fine-tuning of reaction conditions for improved yield and sustainability. |

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of biphenyl (B1667301) compounds, including this compound, has traditionally relied on palladium-catalyzed cross-coupling reactions. nih.gov Future research is focused on developing more sustainable and efficient catalytic systems that minimize waste and environmental impact.

Greener Catalysis: A key trend is the move towards "green chemistry," which emphasizes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of this compound, this could involve the use of water as a solvent and the development of highly active and recyclable palladium catalysts. researchgate.net Recent breakthroughs have shown that palladium-catalyzed reactions can be performed in the open air without the need for expensive and air-sensitive ligands, significantly improving the sustainability of the process. unpad.ac.id

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of biocatalysts, such as lipases and oxidases, for the synthesis of biphenyl derivatives is a promising area of research. acs.org Biocatalytic methods could offer a highly enantioselective route to chiral derivatives of this compound, which may have unique applications in pharmaceuticals and materials science.

Tailored Design of this compound-Based Materials for Specific Functionalities

The rigid biphenyl core of this compound makes it an attractive building block for the design of functional materials, particularly in the field of liquid crystals and organic electronics.

Liquid Crystals: Biphenyl derivatives are well-known components of liquid crystal displays (LCDs). The specific properties of this compound, such as its molecular shape and polarity, could be harnessed to create novel liquid crystalline materials with tailored optical and electronic properties. mdpi.comresearchgate.netresearchgate.net By modifying the structure of this compound, researchers could fine-tune its phase behavior and birefringence for applications in advanced display technologies and photonics. mdpi.comresearchgate.netscispace.comnih.gov

Organic Electronics: The delocalized π-electron system of the biphenyl scaffold suggests potential applications in organic electronics. While less explored for this compound itself, functionalized biphenyls are being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future research could focus on designing and synthesizing this compound derivatives with enhanced charge transport properties for these applications.

Deeper Mechanistic Understanding of Biological Interactions and Metabolic Pathways

Computational methods are becoming indispensable for understanding how molecules like this compound interact with biological systems and how they are metabolized in the body.

In Silico Target Prediction: Computational tools can predict the potential biological targets of a small molecule by comparing its structure to libraries of known bioactive compounds. cdc.gov This in silico screening can help to identify potential therapeutic applications for this compound and its derivatives, guiding further experimental investigation.

Metabolic Pathway Prediction: Predicting the metabolic fate of a compound is crucial in drug discovery to avoid the formation of toxic metabolites. news-medical.net Computational models can simulate the metabolic pathways of xenobiotics, including this compound, by considering the various enzymatic reactions that can occur in the body. nih.govnih.govsemanticscholar.org This allows for the early identification of potential metabolic liabilities and the design of safer analogues.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The future of this compound research lies in the convergence of multiple scientific disciplines. The complex challenges and exciting opportunities associated with this molecule necessitate a collaborative approach.

Synergistic Innovation: The development of novel this compound-based materials for biomedical applications, for instance, would require expertise in organic synthesis (to create the molecules), materials science (to characterize their physical properties), and biology (to evaluate their efficacy and safety). By fostering collaborations between these fields, researchers can accelerate the translation of fundamental discoveries into practical applications.